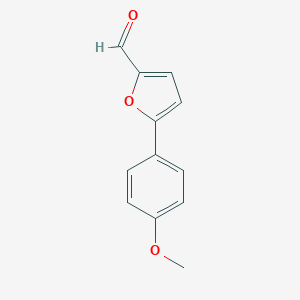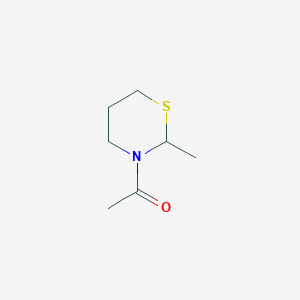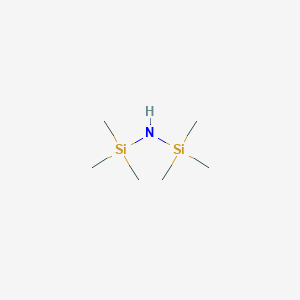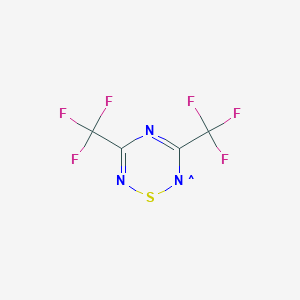
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of thiatriazines, which are heterocyclic compounds that contain both sulfur and nitrogen in their structure. The compound has been found to have potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is not well understood. However, it is believed that the compound acts as a radical scavenger, which helps in preventing oxidative damage to cells. The compound has also been found to have anti-inflammatory properties, which can be beneficial in the treatment of various diseases.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has several biochemical and physiological effects. The compound has been found to have antioxidant properties, which can be beneficial in preventing oxidative damage to cells. It has also been found to have anti-inflammatory properties, which can help in reducing inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- in lab experiments is its high stability. The compound is relatively stable under various conditions, making it a suitable compound for various experiments. However, one of the limitations of using this compound is its high toxicity. The compound can be toxic if not handled properly, and precautions should be taken while working with it.
Direcciones Futuras
There are several future directions for research on 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)-. One of the primary areas of research is in the development of new synthetic methods for the compound. Researchers are also exploring the potential applications of the compound in the field of materials science, where it can be used as a building block for the synthesis of new materials. Additionally, researchers are investigating the potential of the compound in the treatment of various diseases, including cancer and neurodegenerative diseases.
Conclusion:
In conclusion, 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been found to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. However, precautions should be taken while working with the compound due to its high toxicity. Further research is needed to explore the potential applications of the compound in various fields and to develop new synthetic methods for the compound.
Métodos De Síntesis
The synthesis of 1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- is a complex process that involves multiple steps. One of the commonly used methods for synthesizing this compound is the reaction between 3,5-dichloro-1,2,4-thiadiazole and trifluoromethyl radical. This reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst. The yield of the compound obtained through this method is relatively high, making it a preferred method for synthesis.
Aplicaciones Científicas De Investigación
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- has been extensively studied for its potential applications in various scientific fields. One of the primary applications of this compound is in the field of organic synthesis. The compound has been found to be a useful building block for the synthesis of various organic compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals.
Propiedades
Número CAS |
118436-72-9 |
|---|---|
Nombre del producto |
1,2,4,6-Thiatriazinyl radical, 3,5-di(trifluoromethyl)- |
Fórmula molecular |
C4F6N3S |
Peso molecular |
236.12 g/mol |
InChI |
InChI=1S/C4F6N3S/c5-3(6,7)1-11-2(4(8,9)10)13-14-12-1 |
Clave InChI |
OGMDGJMQVSNMBL-UHFFFAOYSA-N |
SMILES |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
SMILES canónico |
C1(=NC(=NS[N]1)C(F)(F)F)C(F)(F)F |
Otros números CAS |
118436-72-9 |
Sinónimos |
3,5-bis(trifluoromethyl)-1-thia-2,4,6$l^{2}-triazacyclohexa-2,4-diene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



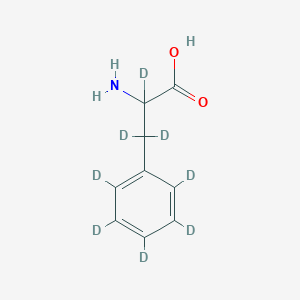
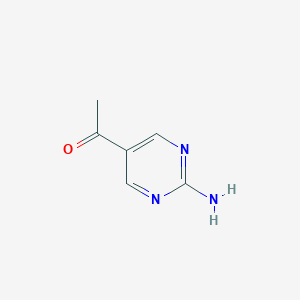
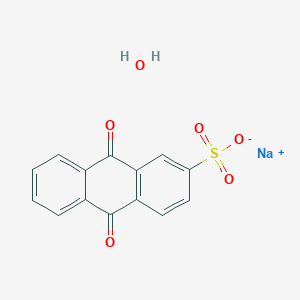
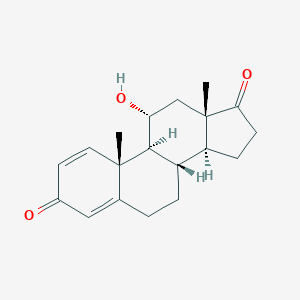
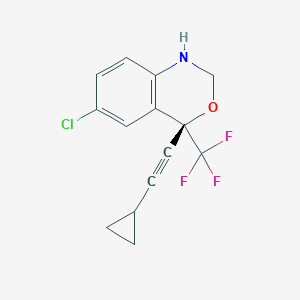
![Ethyl 2-chloro-2-[(4-methoxy-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B44260.png)
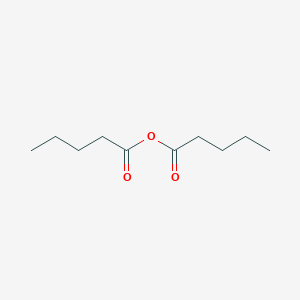
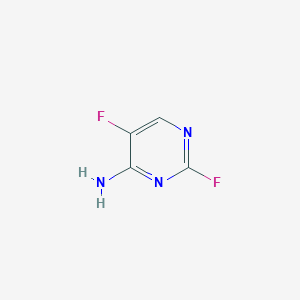
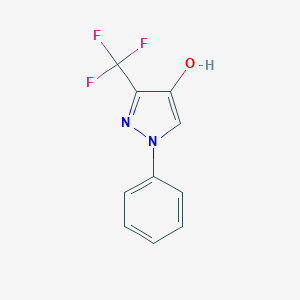
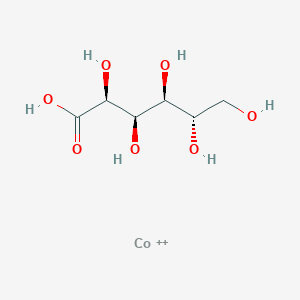
![3-Oxo-2,3-dihydroimidazo[1,5-a]pyridine-1-carbonyl chloride](/img/structure/B44271.png)
